![molecular formula C18H22N2O4 B2965981 Ethyl 4-[(6-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859860-51-8](/img/structure/B2965981.png)
Ethyl 4-[(6-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Several research studies have explored the synthesis of this compound. Notably, a recent study by Manzoor et al reported the design, synthesis, and characterization of novel triazole-pyrimidine-based compounds. The synthesis involved a convergent approach, combining the Biginelli reaction and the Huisgen 1,3-dipolar cycloaddition. The resulting compound exhibited promising neuroprotective and anti-neuroinflammatory properties.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
- Biginelli Reaction : LaSOM® 293 is synthesized using the Biginelli reaction, a three-component process involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction yields highly functionalized heterocycles, making it a valuable tool for drug discovery .
- Anticancer Potential : Dihydropyrimidinones (DHPMs) like LaSOM® 293 have been investigated for their pharmacological effects. Monastrol, a DHPM, acts as a kinesin-5 inhibitor, arresting the cell cycle at the G2/M phase and promoting cellular apoptosis .
- Perovskite Solar Cells : LaSOM® 293 exhibits potential as a competitor for perovskite solar cells. When embedded with gold nanospheres, it demonstrates a band offset compatible with high conversion efficiency .
- LaSOM® 293 derivatives have been studied for their antiviral properties. Further exploration in this area could reveal novel therapeutic agents .
- LaSOM® 293 and related compounds were screened for antibacterial effects against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains. Understanding their mechanisms of action could inform future drug design .
- The synthesis of LaSOM® 293 involves a convergent four-step route, including the Huisgen 1,3-dipolar cycloaddition. Researchers continue to explore efficient synthetic pathways for similar compounds .
Medicinal Chemistry and Drug Development
Materials Science and Nanotechnology
Antiviral Research
Antibacterial Activity
Organic Synthesis and Chemical Methodology
Orientations Futures
: Manzoor, S., Almarghalani, D. A., James, A. W., Raza, M. K., Kausar, T., Nayeem, S. M., Hoda, N., & Shah, Z. A. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. Pharmaceutical Research, 40(1), 167–185. DOI: 10.1007/s11095-022-03429-1
Propriétés
IUPAC Name |
ethyl 4-[(6-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-3-23-18(22)20-8-6-19(7-9-20)12-14-11-17(21)24-16-5-4-13(2)10-15(14)16/h4-5,10-11H,3,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGAHWLDIYUHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(6-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.